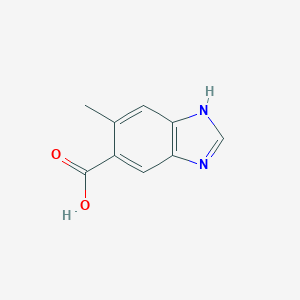

4-Bromobenzaldehyde semicarbazone

Overview

Description

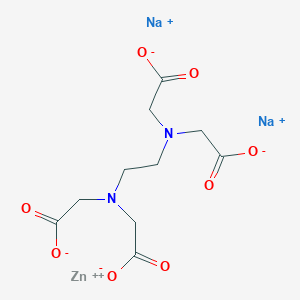

4-Bromobenzaldehyde semicarbazone is a chemical compound that has been widely studied for its applications in scientific research. It is a semicarbazone derivative of 4-bromobenzaldehyde, which is commonly used as a starting material in organic synthesis. The compound is known for its ability to form stable complexes with various metal ions, making it useful in the field of coordination chemistry. In

Scientific Research Applications

Anticonvulsant Activities : 4-Bromobenzaldehyde semicarbazone has been identified as a molecule with significant anticonvulsant properties. It has shown activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice, and demonstrates high potency and low neurotoxicity in rats. It does not appear to interact with the GABAA receptor complex, suggesting a different mechanism of anticonvulsant action (Dimmock & Baker, 1994).

Antitumor Evaluation : Studies have evaluated 4-Bromobenzaldehyde semicarbazone derivatives for their potential anticancer activity. Notably, certain derivatives exhibited significant activity against the breast MCF7 cell line and melanoma UACC-62 cell line (Pandeya et al., 2002).

Antibacterial Activity : 4-Bromobenzaldehyde semicarbazone Schiff base and its metal complexes have been synthesized and evaluated for their antibacterial activities, particularly against E. coli and S. aureus. Some complexes, especially the Cu(II) complex, have shown notable antibacterial effectiveness (Li et al., 2007).

Endosomal Trafficking Studies : In cellular biology research, 4-Bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone (EGA) has been used as a small molecule inhibitor to study bacterial toxins and virus trafficking through the endocytic pathway (Slater et al., 2013).

Chemical Transformations and Synthesis : The compound has been involved in studies of chemical transformations, such as those mediated by Wilkinson's catalyst and its reaction with various amines (Pal et al., 2003).

Mesogenic Properties : 4-Bromobenzaldehyde semicarbazone derivatives have been studied for their mesogenic properties, which involve the transformation of semicarbazones to azines at elevated temperatures (Chudgar et al., 1991).

Glycogen Phosphorylase Inhibition : Derivatives of 4-Bromobenzaldehyde semicarbazone have been synthesized and tested for their ability to inhibit glycogen phosphorylase, an enzyme relevant in diabetes research (Tóth et al., 2013).

Detection of Semicarbazide in Food Products : A method based on liquid chromatography/mass spectrometry using the semicarbazone of 4-nitrobenzaldehyde has been developed to detect semicarbazide in bread products, addressing concerns about food safety (Noonan et al., 2005).

properties

IUPAC Name |

[(E)-(4-bromophenyl)methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXITYGMCRTGJH-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzaldehyde semicarbazone | |

CAS RN |

14066-66-1 | |

| Record name | 4-Bromobenzaldehyde semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

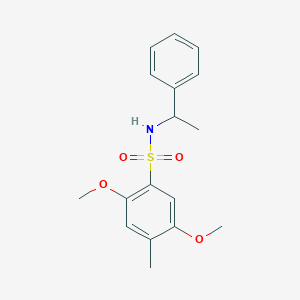

![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)

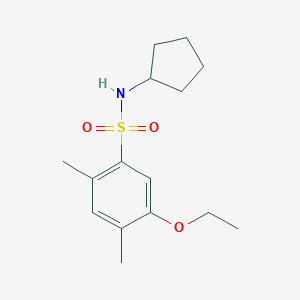

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)